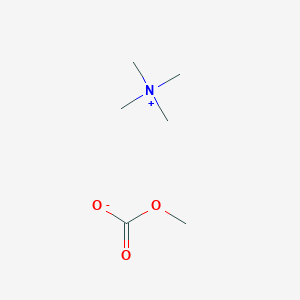

Tetramethylammonium methyl carbonate

Description

Properties

CAS No. |

22426-79-5 |

|---|---|

Molecular Formula |

C6H15NO3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

methyl carbonate;tetramethylazanium |

InChI |

InChI=1S/C4H12N.C2H4O3/c1-5(2,3)4;1-5-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

YKLKUNBKAPXTEZ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C.COC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetramethylammonium Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tetramethylammonium (B1211777) methyl carbonate. This quaternary ammonium (B1175870) salt is a versatile reagent and catalyst in organic synthesis. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and utilize high-purity tetramethylammonium methyl carbonate in a laboratory setting.

Introduction

Tetramethylammonium methyl carbonate, with the chemical formula C₆H₁₅NO₃ and CAS number 22426-79-5, is a quaternary ammonium salt that has garnered interest as a green and metal-free catalyst, particularly in transesterification reactions.[1][2] Its stability and ease of handling make it an attractive alternative to more sensitive or toxic reagents.[3] This guide outlines the key procedures for its preparation and purification, ensuring a high-purity product suitable for demanding applications in research and development.

Synthesis of Tetramethylammonium Methyl Carbonate

The most common and industrially relevant method for the synthesis of tetramethylammonium methyl carbonate is the direct quaternization of trimethylamine (B31210) with dimethyl carbonate.[4] This reaction is efficient and avoids the use of hazardous alkylating agents like methyl halides or dimethyl sulfate.[4]

Reaction Principle

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of trimethylamine on one of the methyl groups of dimethyl carbonate. This results in the formation of the tetramethylammonium cation and the methyl carbonate anion.

Reaction: (CH₃)₃N + (CH₃O)₂CO → [(CH₃)₄N]⁺[CH₃OCO₂]⁻

Experimental Protocol

This protocol is a generalized procedure based on principles derived from industrial methodologies, adapted for a laboratory setting.[5]

Materials:

-

Trimethylamine (TMA)

-

Dimethyl carbonate (DMC)

-

Methanol (B129727) (or other suitable solvent)

-

High-pressure reaction vessel (e.g., Parr reactor)

Procedure:

-

Charge the high-pressure reaction vessel with dimethyl carbonate and the chosen solvent (e.g., methanol or acetone).

-

Cool the vessel and carefully add the desired amount of trimethylamine. The molar ratio of dimethyl carbonate to trimethylamine can be varied, with ratios from 0.5:1 to 1.5:1 being reported to yield high conversions.[5]

-

Seal the reactor and begin stirring.

-

Heat the reactor to a temperature between 105°C and 140°C.[5] The reaction will generate pressure; pressures between 0.5 MPa and 0.9 MPa have been reported as effective.[5]

-

Maintain the reaction at the set temperature and pressure for a period of 2 to 8 hours. Reaction time will influence the conversion rate.

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent any remaining pressure and open the reactor.

-

The resulting solution contains tetramethylammonium methyl carbonate, along with unreacted starting materials and solvent.

Purification of Tetramethylammonium Methyl Carbonate

Purification is crucial to remove unreacted starting materials and byproducts. The choice of method will depend on the desired purity and the scale of the synthesis.

Solvent and Unreacted Starting Material Removal

A common initial purification step involves the removal of the solvent and volatile unreacted starting materials (trimethylamine and dimethyl carbonate). This can be achieved by:

-

Rotary Evaporation: For laboratory scale, rotary evaporation under reduced pressure is an effective method to remove the bulk of the solvent and unreacted reagents.

-

Falling Film Evaporation: On a larger scale, falling film evaporators can be used for efficient solvent recovery and recycling.

Recrystallization

For obtaining high-purity crystalline tetramethylammonium methyl carbonate, recrystallization is a suitable technique. The choice of solvent is critical and should be determined empirically. A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. Potential solvent systems could include mixtures of polar and non-polar solvents.

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of tetramethylammonium methyl carbonate based on available literature.

| Parameter | Value | Reference |

| Reactants | Trimethylamine, Dimethyl Carbonate | [4] |

| Solvent | Methanol, Acetone | [5] |

| DMC:TMA Molar Ratio | 0.5:1 to 1.5:1 | [5] |

| Reaction Temperature | 105 - 140 °C | [5] |

| Reaction Pressure | 0.5 - 0.9 MPa | [5] |

| Reaction Time | 2 - 8 hours | |

| Conversion Efficiency | Up to 96.8% | |

| Purity (after purification) | >98.0% | [6] |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized tetramethylammonium methyl carbonate.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₃ | [7] |

| Molecular Weight | 149.19 g/mol | [7] |

| CAS Number | 22426-79-5 | [7] |

| Appearance | White to light yellow powder/crystal | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the twelve equivalent protons of the tetramethylammonium cation and a singlet for the three protons of the methyl group on the carbonate anion.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the four equivalent methyl carbons of the tetramethylammonium cation, a signal for the methyl carbon of the carbonate, and a signal for the carbonate carbonyl carbon.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will exhibit characteristic absorption bands for the C-H bonds of the methyl groups, the C-N bond of the quaternary ammonium cation, and the C=O and C-O bonds of the methyl carbonate anion.

Stability and Handling

Tetramethylammonium methyl carbonate is a relatively stable compound.[3] However, it is important to be aware of its hygroscopic nature. In the presence of water, it can be converted to tetramethylammonium bicarbonate.[8] Therefore, it should be stored in a tightly sealed container in a dry environment.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of tetramethylammonium methyl carbonate.

Reaction Pathway

Caption: Chemical reaction for the synthesis of tetramethylammonium methyl carbonate.

References

- 1. Metal-free transesterification catalyzed by tetramethylammonium methyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Photolithography - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

Characterization of Tetramethylammonium Methyl Carbonate by NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of tetramethylammonium (B1211777) methyl carbonate using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for its synthesis and NMR analysis, and a logical workflow for its characterization.

Introduction

Tetramethylammonium methyl carbonate is an ionic liquid that finds applications in various chemical processes, including as a catalyst in transesterification reactions. Its characterization is crucial for quality control and for understanding its behavior in different chemical environments. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This guide will detail the expected NMR characteristics of the tetramethylammonium cation and the methyl carbonate anion.

Predicted NMR Spectral Data

Based on the chemical structure of tetramethylammonium methyl carbonate, the following ¹H and ¹³C NMR chemical shifts are anticipated. These values are estimates based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for Tetramethylammonium Methyl Carbonate

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |

| N(CH₃)₄ | 3.0 - 3.5 | Singlet | 12H |

| OCH₃ | 3.5 - 4.0 | Singlet | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetramethylammonium Methyl Carbonate

| Carbon | Chemical Shift (δ, ppm) Range |

| N(CH₃)₄ | 50 - 60 |

| OCH₃ | 50 - 60 |

| C=O | 155 - 165 |

Experimental Protocols

Synthesis of Tetramethylammonium Methyl Carbonate

A plausible method for the synthesis of tetramethylammonium methyl carbonate involves the reaction of trimethylamine (B31210) with dimethyl carbonate. This reaction should be carried out in a suitable solvent and may require elevated temperature and pressure.

Materials:

-

Trimethylamine

-

Dimethyl carbonate

-

Methanol (or other suitable solvent)

-

Pressure reactor

-

Rotary evaporator

Procedure:

-

In a pressure reactor, combine an equimolar ratio of trimethylamine and dimethyl carbonate in a minimal amount of methanol.

-

Seal the reactor and heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 80-100 °C for several hours.

-

After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.

-

The resulting product should be a viscous liquid or a solid. Further purification, if necessary, could be achieved by recrystallization from a suitable solvent system.

NMR Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

-

Tetramethylammonium methyl carbonate sample

-

Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD))

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 5-10 mg of the tetramethylammonium methyl carbonate sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Thoroughly dissolve the sample by vortexing or gentle shaking.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and NMR characterization of tetramethylammonium methyl carbonate.

Caption: Workflow for Synthesis and NMR Characterization.

Thermal Stability and Decomposition of Tetramethylammonium Methyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tetramethylammonium (B1211777) methyl carbonate ([N(CH₃)₄][CH₃OCO₂]). Drawing from available literature on quaternary ammonium (B1175870) salts and related carbonate compounds, this document outlines the expected thermal behavior, potential decomposition pathways, and key decomposition products. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes established principles of thermal analysis and reaction mechanisms to provide a robust predictive framework. The information is presented to be a valuable resource for researchers and professionals working with this compound, particularly in applications where thermal stability is a critical parameter.

Introduction

Tetramethylammonium methyl carbonate is a quaternary ammonium salt that finds application in various chemical processes, including as a catalyst. Understanding its thermal stability is paramount for safe handling, storage, and application, especially in processes conducted at elevated temperatures. Thermal decomposition can lead to loss of efficacy, generation of undesirable byproducts, and potentially hazardous conditions due to gas evolution. This guide details the expected thermal behavior of tetramethylammonium methyl carbonate, including its decomposition onset and pathways.

Thermal Stability Analysis

The thermal stability of tetramethylammonium methyl carbonate is a critical parameter for its application. Based on studies of similar alkylammonium methyl carbonate salts, it is expected to be thermally stable up to approximately 170–180 °C.[1] Beyond this temperature, the compound will begin to undergo decomposition. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For tetramethylammonium methyl carbonate, a representative TGA curve would likely show initial stability with no significant mass loss, followed by a distinct decomposition step.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Tetramethylammonium Methyl Carbonate

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 30 - 170 | < 1% | Desorption of volatile impurities/moisture |

| 170 - 250 | > 95% | Primary decomposition |

Differential Scanning Calorimetry (DSC)

DSC is used to detect thermal transitions such as melting, crystallization, and decomposition. A DSC thermogram for tetramethylammonium methyl carbonate would be expected to show an endothermic event corresponding to melting, followed by an exothermic event associated with its decomposition.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Tetramethylammonium Methyl Carbonate

| Temperature (°C) | Event Type | Associated Process |

| 90 - 100 | Endotherm | Melting |

| > 180 | Exotherm | Onset of decomposition |

Decomposition Pathway

The thermal decomposition of quaternary ammonium salts can proceed through several mechanisms. For tetramethylammonium methyl carbonate, the most probable pathways are decarboxylation and dealkylation, with the potential for Hofmann elimination if a suitable beta-hydrogen were available (which is not the case for the tetramethylammonium cation).[1]

The decomposition is likely initiated by the nucleophilic attack of the methyl carbonate anion on one of the methyl groups of the tetramethylammonium cation.

Caption: Proposed decomposition pathway of tetramethylammonium methyl carbonate.

The primary decomposition products are expected to be trimethylamine and dimethyl carbonate. Dimethyl carbonate itself may undergo further decomposition at higher temperatures to yield carbon dioxide and dimethyl ether.

Experimental Protocols

The following are representative protocols for conducting TGA and DSC analyses on tetramethylammonium methyl carbonate, based on standard methods for ionic liquids.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (5-10 mg) is accurately weighed into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss in different temperature regions.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events such as melting and decomposition.

Conclusion

Tetramethylammonium methyl carbonate is a moderately thermally stable compound, with decomposition generally occurring above 170 °C. The primary decomposition mechanism is likely a combination of dealkylation and decarboxylation, yielding trimethylamine and dimethyl carbonate as the main initial products. For applications involving this compound at elevated temperatures, it is crucial to consider its thermal limits to ensure process safety and efficacy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals in the field. It is recommended that specific experimental validation be performed for any critical applications.

References

physical and chemical properties of tetramethylammonium methyl carbonate

An In-depth Technical Guide to Tetramethylammonium (B1211777) Methyl Carbonate

Introduction

Tetramethylammonium methyl carbonate is a quaternary ammonium (B1175870) salt that has garnered interest in the field of organic synthesis. Its utility as a metal-free catalyst, particularly in transesterification reactions, makes it a valuable tool for researchers and professionals in drug development and chemical manufacturing. This guide provides a comprehensive overview of the known , its synthesis, reactivity, and applications, with a focus on providing technical details relevant to a scientific audience.

Physical and Chemical Properties

Tetramethylammonium methyl carbonate is a solid material under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO₃ | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| CAS Registry Number | 22426-79-5 | [1][3] |

| IUPAC Name | methyl carbonate;tetramethylazanium | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 144 °C | |

| Purity | >98.0% | |

| SMILES | C--INVALID-LINK--(C)C.COC(=O)[O-] | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For tetramethylammonium methyl carbonate, the following signals are expected:

-

¹H NMR: Two distinct signals are anticipated. One for the twelve equivalent protons of the tetramethylammonium cation and another for the three protons of the methyl group on the methyl carbonate anion.

-

¹³C NMR: Three signals are expected: one for the four equivalent methyl carbons of the tetramethylammonium cation, one for the methyl carbon of the methyl carbonate anion, and one for the carbonate carbon. SpectraBase provides access to the ¹³C NMR spectrum of tetramethylammonium methyl carbonate.[2]

Infrared (IR) Spectroscopy

-

C-H stretching from the methyl groups of the cation and anion.

-

C=O stretching of the carbonate group, which is a strong and characteristic band.

-

C-O stretching of the carbonate group.

-

C-N stretching of the tetramethylammonium cation.

Synthesis and Reactivity

Tetramethylammonium methyl carbonate is primarily utilized as a catalyst. It is particularly effective as an environmentally benign, metal-free catalyst for the chemoselective, scalable, and reusable transesterification of various esters and alcohols.[6][7][8] The in situ generation of highly active tetramethylammonium alkoxides is key to its catalytic activity.[6][8]

The general scheme for its catalytic action in transesterification is as follows:

-

The alcohol substrate reacts with the methyl carbonate anion to form an alkoxide and methanol.

-

The newly formed, highly nucleophilic alkoxide then attacks the ester substrate, leading to transesterification.

-

The methyl carbonate is regenerated, allowing the catalytic cycle to continue.

Applications in Drug Development and Organic Synthesis

The primary application of tetramethylammonium methyl carbonate is as a catalyst in organic synthesis. Its metal-free nature is particularly advantageous in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where metal contamination is a significant concern. The introduction of methyl groups is a common strategy in drug design to modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of molecules.[9]

Thermal Stability and Safety

Thermal Stability

Specific thermal decomposition data (TGA/DSC) for tetramethylammonium methyl carbonate is not detailed in the provided search results. However, studies on related compounds like dimethyl carbonate show decomposition at elevated temperatures.[10] The thermal stability of the solid electrolyte interphase (SEI) layer in lithium-ion batteries, which can contain lithium methyl carbonate, is an area of active research, with decomposition reactions occurring at temperatures around 100°C.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tetramethylammonium methyl carbonate is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound. It is also noted to be moisture-sensitive and should be stored under an inert atmosphere in a cool, dark place.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of tetramethylammonium methyl carbonate are not explicitly provided in the search results. However, standard methodologies for the techniques mentioned can be described.

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300, 500, or 600 MHz).

-

Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

General Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Press the sample against the crystal to ensure good contact. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Subtraction: Record a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure of the compound.

General Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Analysis: Monitor the change in mass as a function of temperature. The resulting TGA curve provides information about the thermal stability and decomposition profile of the material.

Visualizations

Caption: Experimental workflow for the synthesis, characterization, and application of a chemical compound.

Caption: Catalytic cycle of tetramethylammonium methyl carbonate in a transesterification reaction.

Conclusion

Tetramethylammonium methyl carbonate is a promising metal-free catalyst for organic synthesis, offering an environmentally benign alternative to traditional metal-based catalysts. Its application in transesterification reactions is of particular interest to the pharmaceutical and chemical industries. While a comprehensive dataset on all its properties is still emerging, the available information on its physical characteristics, spectroscopic data, and reactivity provides a solid foundation for its use in research and development. Further studies to fully elucidate its thermal decomposition pathways and solubility in a wider range of organic solvents would be beneficial for expanding its applications.

References

- 1. Tetramethylammonium Methyl Carbonate | C6H15NO3 | CID 11804927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. sciedco.ca [sciedco.ca]

- 4. Infrared Intensities and Molar Refraction of Amorphous Dimethyl Carbonate – Comparisons to Four Interstellar Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Metal-free transesterification catalyzed by tetramethylammonium methyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 9. [Application of methyl in drug design] [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

tetramethylammonium methyl carbonate CAS number and molecular structure

An In-depth Technical Guide to Tetramethylammonium (B1211777) Methyl Carbonate for Researchers and Drug Development Professionals

Introduction

Tetramethylammonium methyl carbonate is a quaternary ammonium (B1175870) salt that has garnered interest as a versatile and environmentally benign reagent in organic synthesis. This guide provides a comprehensive overview of its chemical properties, molecular structure, and, most notably, its applications as a catalyst, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Data

CAS Number: 22426-79-5[1][2][3][4]

Molecular Formula: C₆H₁₅NO₃[1][4]

Molecular Weight: 149.19 g/mol [4]

Molecular Structure

Tetramethylammonium methyl carbonate is an ionic compound composed of a tetramethylammonium cation ([N(CH₃)₄]⁺) and a methyl carbonate anion (CH₃OCO₂⁻).

SMILES: C--INVALID-LINK--(C)C.COC(=O)[O-]

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystals | [2][3] |

| Purity | >98.0% (by Titration) | [2][3] |

| Melting Point | 144 °C | [5] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [5] |

| Sensitivity | Moisture sensitive | [5] |

Applications in Organic Synthesis

The primary application of tetramethylammonium methyl carbonate lies in its role as a metal-free catalyst for transesterification reactions.[6] This is particularly relevant in pharmaceutical synthesis where the avoidance of metal contaminants is often crucial.

Catalysis of Transesterification Reactions

Tetramethylammonium methyl carbonate is an effective catalyst for the chemoselective, scalable, and reusable transesterification of a wide range of esters and alcohols.[6] A key advantage is its efficacy with chelating substrates, such as amino alcohols, diols, and sugar derivatives, which can often deactivate conventional metal-based catalysts.[6]

The catalytic activity stems from the in situ generation of the highly reactive tetramethylammonium alkoxide species. This process is illustrated in the following logical diagram:

Experimental Protocols

The following is a general experimental protocol for a transesterification reaction using tetramethylammonium methyl carbonate, based on published literature.[6]

Materials:

-

Ester

-

Alcohol

-

Tetramethylammonium methyl carbonate (catalyst)

-

Anhydrous solvent (e.g., n-hexane or toluene)

-

Molecular sieves (e.g., 5Å)

Procedure:

-

To a solution of the ester (1.0 mmol) and the alcohol (1.2 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask, add tetramethylammonium methyl carbonate (0.05 mmol, 5 mol%).

-

Add activated molecular sieves to the flask.

-

The reaction mixture is then heated to the desired temperature (e.g., reflux) and stirred for the required time (monitored by TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The molecular sieves are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Note: Reaction conditions such as solvent, temperature, and catalyst loading may need to be optimized for specific substrates.

Relevance to Drug Development

-

Metal-Free Catalysis: The avoidance of residual metal catalysts is a significant advantage in the synthesis of active pharmaceutical ingredients (APIs), simplifying purification and reducing potential toxicity.

-

Chemoselectivity: Its ability to catalyze reactions with sensitive functional groups and chelating substrates is valuable when working with complex molecules often found in drug candidates.

-

Green Chemistry: The use of a stable, non-toxic catalyst aligns with the principles of green chemistry, which are increasingly important in the pharmaceutical industry.

Safety and Handling

Tetramethylammonium methyl carbonate is classified as causing skin and serious eye irritation.[7] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It is also noted to be moisture-sensitive.

Conclusion

Tetramethylammonium methyl carbonate is a promising organocatalyst for transesterification reactions with significant potential in the field of pharmaceutical synthesis. Its metal-free nature, high efficiency with challenging substrates, and alignment with green chemistry principles make it a valuable tool for researchers and professionals involved in drug development. Further exploration of its applications in the synthesis of complex pharmaceutical intermediates and APIs is warranted.

References

- 1. Metal-free transesterification catalyzed by tetramethylammonium methyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 3. Synthesis, characterization and biological evaluation of octyltrimethylammonium tetrathiotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal-free transesterification catalyzed by tetramethylammonium methyl carbonate (2018) | Manabu Hatano | 35 Citations [scispace.com]

- 6. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Tetramethylammonium Methyl Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) methyl carbonate ([TMA][MeCO3]) is a quaternary ammonium (B1175870) salt with potential applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is critical for its effective utilization in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium methyl carbonate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the experimental protocols necessary for determining these values. It also presents an illustrative solubility profile and outlines the key factors influencing the dissolution of this salt in organic media.

Introduction

Tetramethylammonium methyl carbonate (CAS No. 22426-79-5) is an ionic compound consisting of a tetramethylammonium cation ([N(CH₃)₄]⁺) and a methyl carbonate anion ([CH₃OCO₂]⁻)[1][2]. Its structure imparts a unique combination of ionic and organic characteristics, influencing its interactions with various solvent environments. The solubility of such compounds is a fundamental physicochemical property that dictates their utility in diverse applications, including as catalysts and reagents in organic reactions[3]. This guide serves as a foundational resource for researchers, providing both theoretical context and practical methodologies for the solubility assessment of tetramethylammonium methyl carbonate.

Physicochemical Properties

A summary of the key physicochemical properties of tetramethylammonium methyl carbonate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₃ | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [4] |

| CAS Number | 22426-79-5 | [1][2] |

Solubility Profile

Quantitative solubility data for tetramethylammonium methyl carbonate in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, based on the principles of "like dissolves like" and the ionic nature of the salt, a qualitative solubility profile can be anticipated. The following table summarizes this expected solubility and provides a template for recording experimentally determined quantitative data.

| Solvent | Polarity Index | Expected Qualitative Solubility | Quantitative Solubility ( g/100g solvent) at 25°C |

| Polar Protic Solvents | |||

| Water | 10.2 | High | Data not available |

| Methanol | 5.1 | High | Data not available |

| Ethanol | 4.3 | High | Data not available |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data not available |

| Acetonitrile | 5.8 | Moderate | Data not available |

| Acetone | 5.1 | Moderate to Low | Data not available |

| Nonpolar Solvents | |||

| Toluene | 2.4 | Low to Insoluble | Data not available |

| Hexane | 0.1 | Insoluble | Data not available |

| Diethyl Ether | 2.8 | Insoluble | Data not available |

Factors Influencing Solubility

The solubility of tetramethylammonium methyl carbonate in organic solvents is governed by several interconnected factors:

-

Solvent Polarity: As an ionic salt, it is expected to be more soluble in polar solvents that can effectively solvate the tetramethylammonium cation and the methyl carbonate anion through ion-dipole interactions.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with a rise in temperature. However, the specific temperature dependence must be determined experimentally for each solvent system.

-

Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly polar protic solvents, may exhibit enhanced solubility due to specific interactions with the methyl carbonate anion.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of tetramethylammonium methyl carbonate in an organic solvent. This method is reliable and can be adapted for various solvent and temperature conditions.

5.1. Materials and Equipment

-

Tetramethylammonium methyl carbonate (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes

-

Oven

5.2. Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

5.3. Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of tetramethylammonium methyl carbonate to a known mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to rest at the constant temperature for a few hours to let the excess solid settle. For finer particles, centrifugation at the experimental temperature can be used to facilitate phase separation.

-

Sample Collection: Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis:

-

Dispense the collected saturated solution into a pre-weighed, dry container.

-

Record the total mass of the container and the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt) until a constant mass of the dry solid residue is achieved.

-

Record the final mass of the container with the dry residue.

-

-

Solubility Calculation:

-

Mass of the saturated solution = (Mass of container + solution) - (Mass of empty container)

-

Mass of the dissolved solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

-

Visualization of Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationship between the key parameters influencing the solubility of an ionic salt in an organic solvent.

Caption: Factors influencing the solubility of ionic compounds.

Conclusion

While specific quantitative data on the solubility of tetramethylammonium methyl carbonate in organic solvents remains scarce, this guide provides the necessary framework for researchers to systematically determine and understand its solubility profile. The provided experimental protocol offers a robust method for generating reliable solubility data, which is essential for the advancement of its applications in chemical synthesis and drug development. Future research should focus on populating the solubility data for a wide array of organic solvents at various temperatures to create a comprehensive and publicly available database for this promising compound.

References

An In-Depth Technical Guide to the Safety and Handling of Tetramethylammonium Methyl Carbonate

Introduction

Tetramethylammonium (B1211777) methyl carbonate (TMA-MC), identified by CAS Number 22426-79-5, is a quaternary ammonium (B1175870) salt increasingly utilized in chemical synthesis.[1][2] Notably, it serves as an environmentally benign, metal-free catalyst for reactions such as transesterification, making it a compound of interest for researchers in green chemistry and drug development.[3][4] This guide provides a comprehensive overview of the safety precautions, handling procedures, and toxicological profile of tetramethylammonium methyl carbonate, tailored for researchers, scientists, and professionals in laboratory and development settings. All quantitative data is summarized for clarity, and key protocols are visualized to ensure safe and effective management of this chemical.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The known properties of tetramethylammonium methyl carbonate are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl carbonate;tetramethylazanium | [1] |

| Synonyms | N,N,N-Trimethylmethanaminium Methyl Carbonate | [5] |

| CAS Number | 22426-79-5 | [1][2] |

| Molecular Formula | C₆H₁₅NO₃ | [1][5] |

| Molecular Weight | 149.19 g/mol | [1][5] |

| Physical State | Solid / Crystalline | [5] |

| Purity | >98.0% (Typical Commercial Grade) | [5] |

Section 2: Hazard Identification and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tetramethylammonium methyl carbonate is classified with specific hazards that require careful management.

GHS Classification

| Category | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Warning | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Warning | Warning | H319: Causes serious eye irritation |

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

Precautionary Statements

A comprehensive list of precautionary statements is provided by the ECHA. Key statements include:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P317: If skin irritation occurs: Get medical help.[1]

-

P337+P317: If eye irritation persists: Get medical help.[1]

Toxicological Profile

While specific toxicological studies on tetramethylammonium methyl carbonate are limited, the toxicity of the tetramethylammonium (TMA) cation is well-documented from studies of related compounds, such as tetramethylammonium hydroxide (B78521) (TMAH). TMAH is known to be highly toxic and can be fatal if swallowed or absorbed through the skin, causing severe chemical burns and systemic damage.[6][7] Although the methyl carbonate anion is significantly less hazardous than the hydroxide anion, the inherent toxicity of the TMA cation necessitates that this compound be handled with caution to prevent any route of exposure. Quaternary ammonium compounds, in general, can cause significant health risks with high exposure.[8]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

Proper controls and PPE are the primary defense against chemical exposure.

| Control/PPE Type | Specification | Rationale |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dusts or aerosols. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN 166 compliant).[9] | Protects against splashes and dust, preventing serious eye irritation.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure no skin is exposed. | Prevents direct contact and skin irritation.[1][10] |

| Respiratory Protection | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dusts are generated in an open area. | To prevent inhalation if engineering controls are insufficient. |

Recommended Handling Workflow

The following workflow outlines the critical steps for safely managing tetramethylammonium methyl carbonate in a laboratory setting.

Storage Conditions

-

Container: Keep container tightly closed to prevent moisture absorption and contamination.[9][11]

-

Environment: Store in a cool, dry, and well-ventilated area.[9][11]

-

Incompatibilities: Store away from strong oxidizing agents and acids.

Section 4: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure.

First Aid Measures

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][11]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[11][12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][9]

Emergency Response Flowchart

The following diagram outlines the decision-making process for responding to an exposure event.

Section 5: Stability and Reactivity

Understanding the stability of tetramethylammonium methyl carbonate is key to preventing hazardous situations.

-

Thermal Stability: Alkylammonium methyl carbonate salts are reported to be thermally stable below 170–180 °C.[13] Above this temperature, thermal decomposition can occur.

-

Reactivity with Water: In the presence of water, the methyl carbonate anion can be converted to bicarbonate.[13] This highlights the importance of storing the compound in a dry environment to maintain its chemical integrity.

-

Decomposition: Thermal decomposition pathways include decarboxylation (release of CO₂) and dealkylation of the quaternary ammonium cation.[13]

Potential Decomposition and Hydrolysis Pathways

The diagram below illustrates the primary reactivity pathways for this compound.

Section 6: Spill and Disposal Considerations

Spill Cleanup

In the event of a spill:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

-

Clean the spill area thoroughly with soap and water.

Waste Disposal

Dispose of waste tetramethylammonium methyl carbonate and any contaminated materials in accordance with all applicable local, state, and federal regulations.[10] Do not mix with other waste streams unless explicitly permitted. Waste should be clearly labeled and handled by trained personnel or a licensed waste disposal contractor.

Section 7: Experimental Methodologies Disclaimer

The information provided in this guide is based on publicly available Safety Data Sheets, chemical databases, and related scientific literature. No specific experimental protocols for the safety testing of tetramethylammonium methyl carbonate were identified in the sources reviewed. The procedures and protocols described herein are derived from established principles of chemical safety and should be adapted to specific laboratory conditions and experimental designs in consultation with institutional safety officers. Users are responsible for conducting their own risk assessments prior to use.

References

- 1. Tetramethylammonium Methyl Carbonate | C6H15NO3 | CID 11804927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciedco.ca [sciedco.ca]

- 3. Metal-free transesterification catalyzed by tetramethylammonium methyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Tetramethylammonium Methyl Carbonate | 22426-79-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. concordia.ca [concordia.ca]

- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. canbipharm.com [canbipharm.com]

- 10. riccachemical.com [riccachemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

The Mechanism of Tetramethylammonium Methyl Carbonate in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) methyl carbonate has emerged as a highly efficient, metal-free organocatalyst, particularly for transesterification reactions. Its utility is underscored by its high reactivity, broad substrate scope, and environmentally benign nature. This technical guide provides a comprehensive overview of the mechanism of action of tetramethylammonium methyl carbonate in catalysis, with a focus on transesterification. It includes a detailed examination of the catalytic cycle, quantitative data from key studies, comprehensive experimental protocols, and visualizations of the reaction pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and catalysis.

Introduction

The development of efficient and sustainable catalytic systems is a cornerstone of modern organic chemistry. While metal-based catalysts have been traditionally dominant, their use often raises concerns regarding cost, toxicity, and environmental impact. This has spurred significant interest in the development of metal-free organocatalysts. Tetramethylammonium methyl carbonate, a simple quaternary ammonium (B1175870) salt, has been identified as a potent catalyst for a variety of organic transformations, most notably transesterification.[1][2]

This guide delves into the core of its catalytic activity, providing a detailed understanding of its mechanism of action. By understanding the fundamental principles that govern its catalytic prowess, researchers can better leverage this reagent in the synthesis of complex molecules, including pharmaceuticals and other high-value chemical entities.

Mechanism of Action in Transesterification

The catalytic activity of tetramethylammonium methyl carbonate in transesterification hinges on the in situ generation of a highly reactive alkoxide species.[2] The overall process can be described as a nucleophilic catalysis pathway.

Generation of the Active Catalyst

The catalytic cycle is initiated by the reaction of tetramethylammonium methyl carbonate with an alcohol (R'-OH), which is one of the substrates in the transesterification reaction. The methyl carbonate anion acts as a base, deprotonating the alcohol to form a tetramethylammonium alkoxide salt and methyl hydrogen carbonate (which can decompose to methanol (B129727) and carbon dioxide).

Figure 1: Generation of the Active Catalyst

Caption: In situ formation of the active tetramethylammonium alkoxide catalyst.

The generated tetramethylammonium alkoxide is a potent nucleophile, significantly more so than the parent alcohol. The tetramethylammonium cation plays a crucial role in this process by acting as a phase-transfer catalyst, enhancing the solubility and reactivity of the alkoxide in the organic reaction medium.[1]

The Catalytic Cycle

Once the active alkoxide catalyst is formed, it enters the catalytic cycle for transesterification.

-

Nucleophilic Attack: The highly nucleophilic alkoxide anion ([OR']⁻) attacks the electrophilic carbonyl carbon of the ester substrate (R-COOR''). This results in the formation of a tetrahedral intermediate.

-

Intermediate Breakdown: The tetrahedral intermediate is unstable and collapses. This can occur via two pathways: reformation of the starting materials or, more productively, elimination of the original alkoxide group ([OR'']⁻) to form the desired new ester (R-COOR').

-

Catalyst Regeneration: The eliminated alkoxide ([OR'']⁻) then reacts with another molecule of the alcohol substrate (R'-OH) to regenerate the active catalytic species ([OR']⁻) and release the alcohol byproduct (R''-OH). This regeneration step allows the catalytic cycle to continue.

Figure 2: Catalytic Cycle of Transesterification

Caption: Proposed catalytic cycle for transesterification.

Quantitative Data

The efficacy of tetramethylammonium methyl carbonate as a transesterification catalyst has been demonstrated across a wide range of substrates. The following tables summarize key quantitative data from the seminal study by Hatano, Ishihara, et al. in Green Chemistry.

Table 1: Transesterification of Various Esters with Benzyl (B1604629) Alcohol

| Entry | Ester Substrate | Product | Yield (%) |

| 1 | Methyl Salicylate (B1505791) | Benzyl Salicylate | 95 |

| 2 | Ethyl 2-Hydroxybenzoate | Benzyl 2-Hydroxybenzoate | 96 |

| 3 | Methyl 4-Methoxybenzoate | Benzyl 4-Methoxybenzoate | 98 |

| 4 | Ethyl Nicotinate | Benzyl Nicotinate | 92 |

| 5 | Dimethyl Terephthalate | Dibenzyl Terephthalate | >99 |

Reaction conditions: Ester (1 mmol), benzyl alcohol (1.2 mmol), tetramethylammonium methyl carbonate (5 mol%), toluene (B28343) (2 mL), 100 °C, 24 h.

Table 2: Transesterification of Methyl Salicylate with Various Alcohols

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Octanol | Octyl Salicylate | 94 |

| 2 | Cyclohexanol | Cyclohexyl Salicylate | 88 |

| 3 | Geraniol | Geranyl Salicylate | 91 |

| 4 | (R)-(-)-2-Phenyl-1-propanol | (R)-(-)-2-Phenyl-1-propyl Salicylate | 90 |

| 5 | 1,4-Butanediol | 4-Hydroxybutyl Salicylate | 85 |

Reaction conditions: Methyl salicylate (1 mmol), alcohol (1.2 mmol), tetramethylammonium methyl carbonate (5 mol%), toluene (2 mL), 100 °C, 24 h.

Experimental Protocols

The following are detailed methodologies for key experiments involving tetramethylammonium methyl carbonate catalysis, adapted from the supplementary information of Hatano, Ishihara, et al.

General Procedure for Transesterification

Figure 3: Experimental Workflow for Transesterification

Caption: A typical experimental workflow for the catalyzed reaction.

Materials:

-

Ester (1.0 mmol)

-

Alcohol (1.2 mmol)

-

Tetramethylammonium methyl carbonate (0.05 mmol, 5 mol%)

-

Anhydrous toluene (2.0 mL)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the ester (1.0 mmol), the alcohol (1.2 mmol), and tetramethylammonium methyl carbonate (0.05 mmol).

-

Add anhydrous toluene (2.0 mL) to the vial.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for the specified time (typically 24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired ester.

Other Catalytic Applications

While transesterification is the most well-documented application, the fundamental reactivity of tetramethylammonium methyl carbonate suggests its potential in other base-catalyzed reactions. The in situ generation of a strong, non-metallic alkoxide base opens possibilities for its use in:

-

Michael additions: The alkoxide can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Aldol (B89426) reactions: It can serve as a base to deprotonate carbonyl compounds, forming enolates that can participate in aldol condensations.

-

Epoxidations: In conjunction with a suitable oxidant, it could potentially be used in base-catalyzed epoxidation reactions.

Further research is warranted to explore the full catalytic potential of this versatile and environmentally friendly reagent.

Safety Information

Tetramethylammonium methyl carbonate is a quaternary ammonium salt. While specific safety data for the methyl carbonate salt is not extensively available, related tetramethylammonium compounds, such as the hydroxide, are known to be corrosive and toxic.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tetramethylammonium methyl carbonate is a highly effective and versatile metal-free organocatalyst for transesterification reactions. Its mechanism of action, proceeding through the in situ generation of a potent tetramethylammonium alkoxide nucleophile, allows for the efficient conversion of a broad range of esters and alcohols. The mild reaction conditions, high yields, and avoidance of heavy metal contaminants make it an attractive catalyst for sustainable chemical synthesis. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate its application in both academic and industrial research settings, particularly in the field of drug development where high purity and the absence of metal residues are paramount. Further exploration of its catalytic activity in other organic transformations is a promising avenue for future research.

References

A Technical Guide to the Role of the Methyl Carbonate Anion in Tetramethylammonium Salt Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tetramethylammonium (B1211777) methyl carbonate, focusing on the role and reactivity of the methyl carbonate anion. The document covers its primary application as a catalyst, its chemical properties, and the underlying mechanisms of its reactivity. This guide is intended for professionals in chemical research and drug development who wish to understand and potentially utilize this compound in their work.

Introduction

Tetramethylammonium methyl carbonate ([TMA][MeCO3]) is a quaternary ammonium (B1175870) salt that has garnered attention primarily as a metal-free catalyst in organic synthesis. The reactivity of this salt is dictated by the interplay between the large, non-coordinating tetramethylammonium cation ((CH₃)₄N⁺) and the nucleophilic methyl carbonate anion (CH₃OCO₂⁻). While often overshadowed by its close relative, dimethyl carbonate (DMC), the unique properties of the methyl carbonate anion within this ionic pair offer distinct advantages, particularly in promoting reactions under mild conditions.

The core utility of tetramethylammonium methyl carbonate lies in its ability to act as a precursor to highly reactive nucleophiles in situ. This guide will dissect its primary catalytic role in transesterification, infer its potential as a direct methylating agent, and provide the available data and representative experimental methodologies.

Synthesis of Tetramethylammonium Methyl Carbonate

While detailed, step-by-step laboratory protocols are not extensively published, the synthesis of quaternary ammonium methyl carbonates is generally achieved through the quaternization of a tertiary amine with dimethyl carbonate. For tetramethylammonium methyl carbonate, this involves the reaction of trimethylamine (B31210) with dimethyl carbonate.

Caption: Synthesis of Tetramethylammonium Methyl Carbonate.

The reaction typically requires elevated temperatures and pressure to proceed efficiently. The product is a stable, easy-to-handle solid.[1]

The Dual Role of the Methyl Carbonate Anion

The reactivity of tetramethylammonium methyl carbonate is centered on the chemical behavior of the methyl carbonate anion. It primarily functions not as a direct reactant, but as a catalyst or precatalyst that generates a more potent reactive species.

Primary Role: In Situ Generation of Alkoxide Catalysts for Transesterification

The most well-documented role of tetramethylammonium methyl carbonate is as a highly effective catalyst for the transesterification of esters.[1][2] In this capacity, the salt is not the direct catalytic species. Instead, it reacts with an alcohol present in the reaction mixture to form a tetramethylammonium alkoxide. This in situ generation is crucial because quaternary ammonium alkoxides are extremely strong bases and highly active catalysts, but they are often unstable and difficult to handle directly.[1] The methyl carbonate salt provides a stable, convenient precursor.

The catalytic cycle proceeds as follows:

-

Activation: Tetramethylammonium methyl carbonate reacts with an alcohol (R'-OH) to form a highly reactive tetramethylammonium alkoxide ([TMA]⁺[R'O]⁻), methyl alcohol, and CO₂.

-

Nucleophilic Attack: The generated alkoxide attacks the carbonyl group of the substrate ester (R-COOR'').

-

Transesterification: A new ester (R-COOR') is formed, releasing the original alkoxide (R''O⁻).

-

Proton Exchange: The released alkoxide (R''O⁻) reacts with another molecule of the alcohol (R'-OH) to regenerate the active catalytic species ([TMA]⁺[R'O]⁻).

Caption: Catalytic cycle for transesterification.

This metal-free catalytic system is particularly advantageous for substrates containing chelating groups (such as amino alcohols or diols), which can deactivate traditional metal-based catalysts.[1][2]

Inferred Role: Direct Methylating Agent

While the catalytic role is predominant, the methyl carbonate anion itself possesses the structural features of a methylating agent. This reactivity is analogous to that of dimethyl carbonate (DMC), a well-known environmentally benign methylating reagent. The reaction would proceed via a nucleophilic attack (by a substrate Nu⁻) on the methyl group of the anion, with carbonate acting as the leaving group.

Mechanism: Nu⁻ + CH₃-OCO₂⁻ → Nu-CH₃ + CO₃²⁻

Direct and unambiguous evidence for this pathway using tetramethylammonium methyl carbonate is not as prevalent in the literature as its catalytic use. However, the methylation of phenols and other nucleophiles has been demonstrated with other tetramethylammonium salts (e.g., tetramethylammonium chloride) and with DMC in the presence of a base, suggesting this reactivity is plausible.

Quantitative Data Summary

The following table summarizes quantitative data for the transesterification of various esters catalyzed by tetramethylammonium methyl carbonate, as reported in the literature.

| Entry | Ester Substrate | Alcohol Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Citation |

| 1 | Methyl Salicylate | Benzyl Alcohol | 6 | 90 | 2 | 90 | [1] |

| 2 | Methyl Salicylate | Benzyl Alcohol | 1 | 90 | 5 | 90 | [1] |

| 3 | Ethyl 2-Hydroxybenzoate | Benzyl Alcohol | 6 | 90 | 2 | 91 | [1] |

| 4 | Methyl 4-Hydroxybenzoate | Benzyl Alcohol | 6 | 140 | 1 | 99 | [1] |

| 5 | Dimethyl Terephthalate | Benzyl Alcohol | 6 | 140 | 1 | >99 (dibenzyl) | [1] |

| 6 | Methyl Laurate | 1-Octanol | 6 | 140 | 1 | 99 | [1] |

| 7 | Glyceryl Trioleate | Methanol (B129727) | 6 | 90 | 2 | 98 (FAME) | [1] |

Note: Reactions were typically carried out in a solvent such as n-hexane or toluene (B28343) under azeotropic reflux conditions to remove the methanol byproduct.

Experimental Protocols (Representative)

Protocol 5.1: General Procedure for Transesterification

This protocol describes a representative setup for the transesterification of an ester with an alcohol.

Materials:

-

Ester substrate (e.g., Methyl Salicylate)

-

Alcohol substrate (e.g., Benzyl Alcohol)

-

Tetramethylammonium methyl carbonate (Catalyst)

-

Anhydrous solvent (e.g., n-hexane or toluene)

-

Molecular sieves (5Å), activated

-

Round-bottom flask

-

Soxhlet extractor

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) for chromatography)

Workflow:

Caption: Experimental workflow for transesterification.

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Soxhlet extractor, and a reflux condenser. Place freshly activated 5Å molecular sieves in the Soxhlet thimble. This setup facilitates the removal of methanol generated during the reaction, driving the equilibrium towards the product.

-

Charging the Flask: To the round-bottom flask, add the ester substrate (e.g., 2.0 mmol), the alcohol substrate (e.g., 2.0 mmol), tetramethylammonium methyl carbonate (e.g., 0.12 mmol, 6 mol%), and the anhydrous solvent (e.g., n-hexane).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The bath temperature should be set to maintain a steady reflux (e.g., 90°C for n-hexane). Maintain the reaction for the required time (e.g., 2 hours), monitoring by TLC or GC as needed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Applications in Drug Development and Signaling Pathways

The primary application of tetramethylammonium methyl carbonate is in synthetic organic chemistry. Its role in drug development is therefore indirect, as a tool for synthesizing complex molecules that may be drug candidates or intermediates. Its metal-free nature is advantageous, as it avoids potential contamination of the final active pharmaceutical ingredient (API) with residual metal catalysts, which are often toxic and difficult to remove.

The concept of its involvement in "signaling pathways" is theoretical and would likely involve its capacity as a methylating agent. Methylation is a critical biological process in epigenetics (e.g., DNA methylation) and cellular signaling. While no studies were found demonstrating the use of tetramethylammonium methyl carbonate directly in a biological signaling context, its potential to methylate biological nucleophiles (e.g., amines, thiols, or hydroxyl groups on proteins or nucleic acids) could be an area for future exploration.

Conclusion

Tetramethylammonium methyl carbonate is a versatile and environmentally benign reagent whose primary established role is as a stable and effective precatalyst for transesterification reactions. It functions by generating highly reactive tetramethylammonium alkoxides in situ, which circumvents the handling of these unstable species. While its direct role as a methylating agent is less explored, the inherent reactivity of the methyl carbonate anion suggests potential in this area, analogous to the well-established chemistry of dimethyl carbonate. For researchers in drug development, its utility as a metal-free catalyst for constructing complex molecular architectures represents its most significant value. Further research is needed to fully characterize its potential as a direct methylating agent and to explore any potential applications in biological systems.

References

Computational Analyses of Tetramethylammonium Methyl Carbonate: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational approaches used to study tetramethylammonium (B1211777) ([TMA]⁺) salts, with a specific focus on tetramethylammonium methyl carbonate ([TMA][MeCO₃]). While direct and extensive computational studies on [TMA][MeCO₃] are not widely published, this document synthesizes findings from closely related systems, particularly the tetramethylammonium cation paired with carbonate and hydroxide (B78521) anions. The methodologies, data, and mechanistic insights presented herein serve as a robust framework for understanding and predicting the behavior of [TMA][MeCO₃].

The guide covers the role of [TMA][MeCO₃] as a chemical intermediate and catalyst, details the computational methods employed in its analysis, presents quantitative data from relevant studies, and visualizes key chemical and logical processes.

Introduction and Applications

Tetramethylammonium methyl carbonate ([TMA][MeCO₃]) is a quaternary ammonium (B1175870) salt that serves as a key intermediate and a metal-free catalyst in organic synthesis. It is notably used in the production of tetramethylammonium bicarbonate and has demonstrated efficacy as a recyclable catalyst for the transesterification of various esters and alcohols.[1][2][3][4][5] Understanding the molecular interactions, stability, and reactive pathways of this ion pair is crucial for optimizing its applications and designing new catalytic processes.

Computational chemistry, through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), provides invaluable insights into these aspects at an atomic level. Studies on the tetramethylammonium (TMA) cation, in particular, have elucidated its stability and degradation mechanisms, which are critical for its use in applications such as anion exchange membranes (AEMs) where it is exposed to nucleophilic and basic environments.[6][7][8][9]

Computational Methodologies

The computational investigation of tetramethylammonium salts involves a multi-step approach, starting from geometry optimization to the exploration of reaction pathways and dynamics.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is employed to determine optimized geometries, interaction energies, and the energetics of reaction pathways.

Typical Protocol:

-

Geometry Optimization: The initial structures of the tetramethylammonium cation and the methyl carbonate anion are optimized to find their lowest energy conformations. For ion pairs, various orientations (e.g., edge-face, face-face) are calculated to identify the most stable configuration.[10]

-

Frequency Calculations: These are performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies) and to derive thermodynamic parameters such as Gibbs free energy.

-

Transition State Search: To study reaction mechanisms, such as degradation pathways, transition state (TS) structures are located. This involves identifying the saddle point on the potential energy surface connecting reactants and products.

-

Energetics Calculation: Key thermodynamic parameters are calculated, including reaction energies (ΔE_reaction), Gibbs free energy changes (ΔG_reaction), activation energies (ΔE_activation), and activation Gibbs free energies (ΔG_activation).[7][8]

A common functional used for these calculations is the B3LYP hybrid functional, paired with a suitable basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for such systems.

Ab Initio Molecular Dynamics (MD) Simulations

Ab initio MD simulations are used to study the dynamic behavior of molecular systems over time, providing insights into structural stability, solvent effects, and reaction dynamics at finite temperatures.

Typical Protocol:

-

System Setup: A simulation box is created containing the ions of interest (e.g., TMA⁺, MeCO₃⁻) and, if relevant, solvent molecules (e.g., water).

-

Equilibration: The system is allowed to equilibrate at a specified temperature and pressure, enabling it to reach a stable thermodynamic state.

-

Production Run: Following equilibration, the simulation is run for a set period, during which atomic trajectories are recorded.

-

Analysis: The trajectories are analyzed to investigate phenomena such as bond stability, the formation and breaking of hydrogen bonds, and the occurrence of chemical reactions over the simulation time.[7][9]

The workflow for a typical computational study of a tetramethylammonium salt is visualized below.

Quantitative Data from Computational Studies

While specific data for [TMA][MeCO₃] is scarce, studies on analogous systems provide valuable quantitative insights.

Structural and Electronic Properties

A DFT study on the tetramethylammonium carbonate ([TMA]₂[CO₃]) ion pair provides a model for the cation-anion interaction. The calculations show a tetrahedral arrangement of the methyl groups around the central nitrogen atom in the TMA cation. The positive charge is distributed across the cation, with the hydrogen atoms carrying a significant partial positive charge, making them sites for interaction with anions.[10]

Table 1: Calculated Atomic Charges in the Tetramethylammonium Cation

| Atom/Group | Partial Charge (e) | Reference System |

|---|---|---|

| Hydrogen Face | +0.810 (total for 3 H atoms) | [TMA]⁺ |

| Nitrogen | Not specified | [TMA]⁺ |

| Carbon | Not specified | [TMA]⁺ |

Data derived from DFT calculations on the isolated tetramethylammonium ion.[10]

The interaction between the TMA cation and the carbonate anion involves the anion approaching one of the faces of the TMA tetrahedron, interacting with the electropositive hydrogen atoms.[10] A similar interaction is expected for the methyl carbonate anion.

Stability and Degradation Pathways